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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for addressing blinking artifacts and other common issues encountered when using

ATTO 590 in single-molecule experiments.

Frequently Asked Questions (FAQs)
Q1: What is ATTO 590 and why is it used in single-molecule studies?

ATTO 590 is a fluorescent dye belonging to the rhodamine family. It is favored for single-

molecule applications due to its strong absorption, high fluorescence quantum yield, and good

photostability.[1][2][3][4] These characteristics contribute to a bright, stable signal, which is

crucial for detecting individual molecules.

Q2: What causes the "blinking" of ATTO 590 in my single-molecule traces?

Blinking, or fluorescence intermittency, is a phenomenon where a single fluorophore

stochastically switches between a fluorescent "on" state and a non-fluorescent "off" state. For

ATTO 590, as with many organic dyes, blinking can be caused by several photophysical

mechanisms:

Triplet State Formation: The molecule can transition from its excited singlet state to a long-

lived, non-fluorescent triplet state. While ATTO-TEC reports very little triplet formation for

ATTO 590, it can still contribute to short-lived blinking.[1]
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Radical Ion Formation (Redox Blinking): The dye can undergo photo-induced electron

transfer with its local environment, forming radical cations or anions that are non-fluorescent.

This is a common cause of longer-lived off-states.

Other Photochemical Reactions: Interactions with other molecules in the buffer or local

environment can lead to reversible chemical changes that render the dye transiently dark.

Q3: How does blinking of ATTO 590 affect my single-molecule FRET (smFRET) data?

In a smFRET experiment, the blinking of the acceptor dye (ATTO 590) can be particularly

problematic. When the acceptor blinks, it cannot receive energy from the donor, leading to a

sudden drop in acceptor fluorescence and a corresponding increase in donor fluorescence.

This can be misinterpreted as a conformational change to a low-FRET state.[5] It is crucial to

distinguish these photophysical artifacts from true dynamic events in the molecule being

studied.

Q4: What is photobleaching and how is it different from blinking?

Photobleaching is the irreversible photochemical destruction of the fluorophore, leading to a

permanent loss of fluorescence. Blinking, on the other hand, is a reversible transition to a dark

state, and the fluorophore can return to its fluorescent state. Both blinking and photobleaching

of ATTO 590 have been shown to have a quadratic dependence on the laser irradiation power

density.[6]

Q5: Can the local environment of the dye affect its blinking properties?

Yes, the immediate chemical environment of the ATTO 590 molecule can significantly influence

its blinking behavior. For example, proximity to certain amino acids, such as tryptophan, can

lead to fluorescence quenching through photoinduced electron transfer.[7] The choice of

immobilization surface and the composition of the imaging buffer are also critical factors.

Troubleshooting Guides
Problem 1: Excessive Blinking in ATTO 590 Signal
Symptoms:

Single-molecule fluorescence traces show frequent and/or long-lived dark states.
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In smFRET, you observe frequent transitions to a zero FRET state that are not anti-

correlated with donor signal recovery.

Possible Causes and Solutions:

Cause Recommended Solution

Presence of Molecular Oxygen

Oxygen can promote the formation of reactive

species that lead to blinking and

photobleaching. Removing oxygen from the

imaging buffer is a highly effective strategy. This

can be achieved using an oxygen scavenging

system (e.g., glucose oxidase and catalase) or

by working in an anaerobic chamber.

Lack of Reducing and Oxidizing Agents

A "reducing and oxidizing system" (ROXS) can

help to chemically reduce and oxidize the

fluorophore back to its fluorescent ground state,

effectively suppressing blinking from radical ion

states. Trolox is a commonly used reagent for

this purpose.

High Laser Power

Both blinking and photobleaching of ATTO 590

are dependent on the intensity of the excitation

laser.[6] Use the lowest laser power that

provides an adequate signal-to-noise ratio.

Inappropriate Buffer Conditions

The pH and composition of your imaging buffer

can influence dye photophysics. Ensure your

buffer components are not contributing to

blinking.

Problem 2: Distinguishing Blinking from True
Conformational Dynamics in smFRET
Symptoms:
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Your smFRET trajectories show abrupt transitions to a low or zero FRET state, and it is

unclear if this is due to acceptor blinking or a real conformational change.

Troubleshooting and Analysis Workflow:

Caption: Decision tree for distinguishing blinking from FRET dynamics.

Detailed Steps:

Analyze Total Fluorescence: A true FRET transition should ideally show constant total

fluorescence (donor + acceptor intensity), while acceptor blinking will cause a drop in the

total signal.

Direct Acceptor Excitation: Periodically use a laser that directly excites the acceptor to

confirm its presence and fluorescence competency. If the acceptor does not fluoresce upon

direct excitation during a low-FRET period, it is likely in a dark state.

Statistical Analysis: Analyze the on- and off-time distributions of the low-FRET state. Blinking

often follows power-law kinetics, which can sometimes be distinguished from the exponential

kinetics of conformational changes.

Use Analysis Software with Blinking Correction: Some single-molecule data analysis

packages have built-in algorithms to identify and filter out blinking events.

Quantitative Data Summary
The following tables summarize key photophysical properties of ATTO 590 and provide a

comparison with other commonly used fluorophores.

Table 1: Photophysical Properties of ATTO 590
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Property Value Reference(s)

Excitation Maximum (λ_ex) 593 nm [1]

Emission Maximum (λ_em) 622 nm [1]

Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹ [1][2]

Fluorescence Quantum Yield

(Φ_F)
0.80 [2]

Fluorescence Lifetime (τ_fl) 3.7 ns [1][2]

Correction Factor (CF₂₈₀) 0.43 [1]

Table 2: Comparative Overview of Fluorophores for Single-Molecule FRET

Fluorophore
Excitation Max
(nm)

Emission Max
(nm)

Quantum Yield
Relative
Photostability

ATTO 590 593 622 0.80 High

Alexa Fluor 594 590 617 0.66 High

Cy3B 558 572 0.67 Moderate

Note: Photostability can be highly dependent on experimental conditions.

Experimental Protocols
Protocol 1: Protein Labeling with ATTO 590-NHS Ester
This protocol provides a general guideline for labeling proteins with amine-reactive ATTO 590.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS)

ATTO 590 NHS-ester, freshly dissolved in anhydrous DMSO

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Workflow:

Prepare Protein Solution
(1-5 mg/mL in amine-free buffer)

Adjust pH to 8.3
with labeling buffer

Add Dye to Protein
(5-10 fold molar excess)

Prepare ATTO 590-NHS Ester Solution
(in anhydrous DMSO)

Incubate for 1 hour
(room temperature, protected from light)

Purify Conjugate
(Size-exclusion chromatography)

Characterize Labeled Protein
(Spectroscopy to determine DOL)

Click to download full resolution via product page

Caption: Workflow for labeling proteins with ATTO 590-NHS ester.

Procedure:

Prepare Protein: Dissolve your protein in an amine-free buffer (e.g., PBS). Ensure that any

buffers containing primary amines (like Tris) have been removed by dialysis or buffer

exchange.
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Adjust pH: Adjust the pH of the protein solution to 8.3 using the labeling buffer. This ensures

that the lysine residues are deprotonated and reactive.

Prepare Dye: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous

DMSO to create a stock solution.

Labeling Reaction: Add a 5-10 fold molar excess of the dye solution to the protein solution.

Incubate for 1 hour at room temperature, protected from light.

Purification: Separate the labeled protein from unreacted dye using a size-exclusion

chromatography column.

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of

the conjugate at 280 nm and 593 nm.

Protocol 2: Preparing an Imaging Buffer with an Oxygen
Scavenging System and Trolox
Materials:

Imaging Buffer (e.g., PBS or other suitable buffer)

Glucose

Glucose Oxidase

Catalase

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

Procedure:

Prepare Stock Solutions:

Glucose: 20% (w/v) in water

Glucose Oxidase: 10 mg/mL in buffer
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Catalase: 10 mg/mL in buffer

Trolox: 100 mM in DMSO (prepare fresh)

Prepare Imaging Buffer: To your imaging buffer, add the following components to the final

concentrations listed:

Glucose: 1% (w/v)

Glucose Oxidase: 0.5 mg/mL

Catalase: 0.04 mg/mL

Trolox: 1-2 mM

Incubate: Let the buffer sit for at least 10 minutes before use to allow the oxygen scavenging

system to become active.

Signaling Pathway of Blinking and Mitigation:

S₀ (Ground State)

S₁ (Excited Singlet State)

Absorption (Laser)Fluorescence

T₁ (Triplet State)

Intersystem Crossing

Radical Ion State

Photoinduced e⁻ Transfer

Phosphorescence (slow) Quenching Recombination Redox CyclingTrolox (ROXS)O₂ Scavenger
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Caption: Energy level diagram illustrating blinking pathways and mitigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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